(R)-2-Pyrrolidin-2-yl-pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

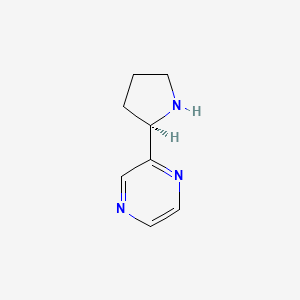

®-2-Pyrrolidin-2-yl-pyrazine is a chiral compound featuring a pyrrolidine ring attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Asymmetric Synthesis: One common method involves the asymmetric synthesis starting from pyrazine derivatives. The chiral center is introduced through enantioselective catalytic reactions, often using chiral ligands or catalysts.

Reductive Amination: Another method includes the reductive amination of pyrazine-2-carboxaldehyde with ®-pyrrolidine. This reaction typically uses reducing agents like sodium cyanoborohydride under mild conditions.

Industrial Production Methods

Industrial production often scales up these laboratory methods, optimizing for yield and purity. Continuous flow reactors and automated synthesis platforms are employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: ®-2-Pyrrolidin-2-yl-pyrazine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the pyrazine ring can be functionalized with various substituents using reagents like alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, amines.

Major Products

The major products from these reactions include various substituted pyrazines and pyrrolidines, which can be further utilized in synthetic pathways for more complex molecules.

Scientific Research Applications

Chemistry

In organic synthesis, ®-2-Pyrrolidin-2-yl-pyrazine is used as a building block for the synthesis of more complex chiral molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. Its ability to interact with biological macromolecules makes it a candidate for developing new biochemical assays.

Medicine

Medically, ®-2-Pyrrolidin-2-yl-pyrazine is explored for its potential therapeutic properties. It is investigated as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with specific electronic properties. Its structural features are leveraged in the design of novel polymers and advanced materials.

Mechanism of Action

The mechanism by which ®-2-Pyrrolidin-2-yl-pyrazine exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

(S)-2-Pyrrolidin-2-yl-pyrazine: The enantiomer of ®-2-Pyrrolidin-2-yl-pyrazine, differing in the spatial arrangement of atoms around the chiral center.

2-Pyrrolidin-2-yl-pyridine: A similar compound with a pyridine ring instead of a pyrazine ring.

2-Pyrrolidin-2-yl-thiazole: Another analog with a thiazole ring.

Uniqueness

®-2-Pyrrolidin-2-yl-pyrazine is unique due to its specific chiral configuration and the presence of both pyrrolidine and pyrazine rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

(R)-2-Pyrrolidin-2-yl-pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to diverse pharmacological effects. Notably, the compound has been shown to exhibit:

- Antimicrobial Activity : In vitro studies indicate that this compound demonstrates significant antimicrobial properties against various pathogens, potentially through inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

- Anticancer Effects : Research has highlighted its potential in cancer therapy, where it induces apoptosis in cancer cells by activating mitochondrial pathways and causing DNA damage.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of growth in E. coli | |

| Anticancer | Induction of apoptosis in MCF-7 cells | |

| Neuroprotective | Reduction in oxidative stress markers |

Case Studies

- Antimicrobial Efficacy : A study conducted on this compound showed remarkable activity against Escherichia coli with an MIC (Minimum Inhibitory Concentration) value of 25 µg/mL. This suggests its potential use as an antibacterial agent, particularly in treating infections caused by resistant strains.

- Cancer Cell Studies : In vitro assays on MCF-7 breast cancer cells revealed that treatment with this compound at concentrations of 10 µM significantly reduced cell viability by 60% after 48 hours, indicating strong anticancer properties through apoptosis induction via mitochondrial pathways .

- Neuroprotective Effects : Research indicated that the compound could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents, suggesting potential applications in neurodegenerative disease therapies .

Table 2: Comparison with Related Compounds

Properties

IUPAC Name |

2-[(2R)-pyrrolidin-2-yl]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-2-7(10-3-1)8-6-9-4-5-11-8/h4-7,10H,1-3H2/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWILWNGVMGQILB-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.